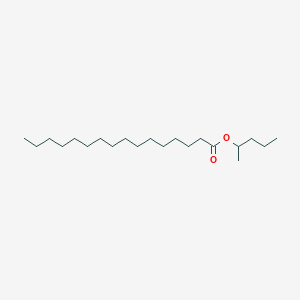
1-Methylbutyl hexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylbutyl hexadecanoate is a useful research compound. Its molecular formula is C21H42O2 and its molecular weight is 326.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cosmetic Applications
Emollient Properties
1-Methylbutyl hexadecanoate is commonly used in cosmetic formulations due to its emollient properties. It acts as a skin conditioning agent, providing moisture and enhancing the texture of creams and lotions. Studies have shown that esters like this compound can improve skin hydration and reduce transepidermal water loss, making them valuable in skincare products .
Formulation Examples
- Moisturizers : Used in creams to enhance skin feel and hydration.
- Sunscreens : Acts as a solvent for UV filters, improving product efficacy.
Food Industry Applications
Flavoring Agent
In the food industry, this compound serves as a flavoring agent due to its pleasant aroma and taste profile. It can be utilized in various food products to enhance flavor without altering the overall composition significantly.
Food Additive
This compound is also recognized for its potential as a food additive, contributing to the sensory attributes of processed foods while ensuring safety and compliance with food regulations.
Pharmaceutical Applications
Drug Delivery Systems
Research indicates that this compound can be incorporated into drug delivery systems, particularly in lipid-based formulations. Its lipidic nature allows for improved solubility and bioavailability of hydrophobic drugs, making it an essential component in developing effective pharmaceutical formulations .
Antimicrobial Properties
Some studies have explored the antimicrobial activities of fatty acid esters, including this compound. These compounds exhibit potential against various pathogens, suggesting their utility in developing antimicrobial agents or preservatives in pharmaceutical products .
Materials Science Applications
Biodegradable Polymers
In materials science, this compound has been investigated for its role in creating biodegradable polymers. Its incorporation into polymer matrices can enhance flexibility and degradation rates, contributing to sustainable materials development.
Case Study: Biodegradable Plastics
A study demonstrated the use of fatty acid esters in producing biodegradable plastics that maintain mechanical strength while being environmentally friendly. This application highlights the compound's versatility beyond traditional uses .
Propriétés
Formule moléculaire |
C21H42O2 |
|---|---|
Poids moléculaire |
326.6 g/mol |
Nom IUPAC |
pentan-2-yl hexadecanoate |
InChI |
InChI=1S/C21H42O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-19-21(22)23-20(3)18-5-2/h20H,4-19H2,1-3H3 |
Clé InChI |
DZMWBZBWVLFIGD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC(C)CCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC(C)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















